2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one
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Overview
Description
2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a methoxymethyl group, a phenyl group, and a styryl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction could produce various reduced derivatives. Substitution reactions can result in a wide range of substituted pyridazinones with different functional groups.
Scientific Research Applications
2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: This compound shares the methoxy group and phenyl ring but differs in its overall structure and functional groups.
2-Methoxyethanol: While it contains a methoxy group, its structure and applications are quite different from 2-(Methoxymethyl)-6-phenyl-5-styrylpyridazin-3(2H)-one.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(methoxymethyl)-6-phenyl-5-[(E)-2-phenylethenyl]pyridazin-3-one |
InChI |
InChI=1S/C20H18N2O2/c1-24-15-22-19(23)14-18(13-12-16-8-4-2-5-9-16)20(21-22)17-10-6-3-7-11-17/h2-14H,15H2,1H3/b13-12+ |
InChI Key |
FJDIUPMXBJKJEN-OUKQBFOZSA-N |
Isomeric SMILES |
COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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